molecular formula C18H22N4O5S B2868478 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921563-67-9

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Katalognummer: B2868478
CAS-Nummer: 921563-67-9
Molekulargewicht: 406.46
InChI-Schlüssel: NBZSSEXHYARNLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a functionalized imidazole ring via a thioacetamide bridge. The thioacetamide linker introduces sulfur-based reactivity, which may influence biological activity and metabolic stability. Potential applications include enzyme inhibition or antimicrobial activity, inferred from structurally related compounds in the evidence .

Eigenschaften

IUPAC Name

2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-2-19-16(24)9-22-13(10-23)8-20-18(22)28-11-17(25)21-12-3-4-14-15(7-12)27-6-5-26-14/h3-4,7-8,23H,2,5-6,9-11H2,1H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZSSEXHYARNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes a dihydrobenzo[b][1,4]dioxin moiety connected to an imidazole derivative via a thioacetamide linkage. The molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S with a molecular weight of 378.53 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₃S
Molecular Weight378.53 g/mol
CAS Number618411-84-0

Antimycobacterial Activity

Research has identified derivatives of the dihydrobenzo[b][1,4]dioxin structure as potent inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway. In a study by , several analogues exhibited significant antimycobacterial activity against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MICs). This suggests that compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide could be developed as new anti-tuberculosis agents.

The proposed mechanism involves the inhibition of DprE1, which is critical for the synthesis of mycolic acids in the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial death. The structure-activity relationship (SAR) studies indicated that modifications to the side chains can enhance potency and selectivity against mycobacterial strains.

Case Studies

Several studies have explored the biological efficacy of related compounds:

  • DprE1 Inhibitors : A study demonstrated that analogues based on the dihydrobenzo[b][1,4]dioxin scaffold displayed promising results in inhibiting DprE1, with some compounds showing IC50 values in the nanomolar range .
  • Antimicrobial Testing : Compounds derived from this class were tested against various bacterial strains, showcasing broad-spectrum antimicrobial activity. The findings indicated that structural variations significantly affect biological efficacy and selectivity .

Toxicological Profile

Preliminary toxicological assessments suggest that while these compounds show potent biological activity, they also exhibit some degree of toxicity. For instance, skin irritation and serious eye damage warnings have been noted in related compounds . Further studies are required to fully understand the safety profile.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally or functionally analogous molecules, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues
Compound Class Key Features Differences vs. Target Compound Reference
Benzimidazole derivatives Contain benzodioxole (1,3-dioxole) and benzimidazole rings Benzodioxole vs. benzodioxin; imidazole vs. benzimidazole
Thiadiazole-triazine hybrids Feature thiadiazole and triazine rings; synthesized via X-ray-guided routes Absence of benzodioxin; triazine instead of imidazole
Sulfonamide-imidazolidines Imidazolidin-2-ylidene core with sulfonamide groups Sulfonamide vs. thioacetamide linker; no hydroxymethyl

Key Insights :

  • The hydroxymethyl group on the imidazole ring enhances hydrophilicity compared to lipophilic sulfonamide derivatives .

Key Insights :

  • The target compound’s synthesis likely requires specialized coupling agents (e.g., EDCl/HOBt) for amide bond formation, contrasting with simpler alkylation steps in sulfonamide derivatives .
  • Purification methods (e.g., chromatography in vs. recrystallization in ) may impact scalability.

Key Insights :

  • The hydroxymethyl group may improve aqueous solubility compared to lipophilic benzimidazoles .
  • Thioacetamide’s sulfur atom could enhance metal-binding capacity, relevant for enzyme inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.